molecular formula C9H8F3N3OS B2576915 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide CAS No. 10444-97-0

2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide

Cat. No. B2576915
CAS RN: 10444-97-0
M. Wt: 263.24
InChI Key: RQAKSLMECMNKGF-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide” is a chemical compound that has been studied for its potential antimicrobial properties and enzyme inhibitory activities .


Synthesis Analysis

The compound can be synthesized from 4-(trifluoromethyl)benzohydrazide through three synthetic approaches . In one method, Triphenylphosphine was added to the stirred suspension of 1,2-dibromo-1,1,2,2-tetrachloroethane and N-hexyl-2-[4-(trifluoromethyl)benzoyl]-hydrazine-1-carboxamide in anhydrous MeCN at room temperature .


Chemical Reactions Analysis

The compound and its analogues have been screened for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) via Ellman’s method . All the hydrazinecarboxamides revealed a moderate inhibition of both AChE and BuChE .

Scientific Research Applications

Synthesis of Novel Compounds

  • Darehkordi and Ghazi (2013) synthesized hydrazine and carbothioamide derivatives as important and useful monomers for various dendrimers (Darehkordi & Ghazi, 2013).
  • Ubeid, Thabet, and Abu Shuheil (2021) described the synthesis of benzimidazol-2-ylsulfanyl benzaldehyde and its carbothioamide derivatives, showcasing their potential in creating new chemical entities (Ubeid, Thabet, & Abu Shuheil, 2021).

Optimization of Detection Methods

  • Varynskyi (2018) focused on optimizing the mass spectrometric detection of hydrazides and carbothioamides, highlighting the significance of these compounds in pharmaceutical research (Varynskyi, 2018).

Biological and Therapeutic Potential

  • Ateş et al. (2018) explored the antioxidant activities of bis(thiosemicarbazone) derivatives, assessing their potential in biological applications (Ateş et al., 2018).
  • Mohamed et al. (2022) investigated benzene sulfonamide derivatives, including hydrazine-1-carbothioamide, for their anticancer effects, demonstrating the potential of these compounds in medical applications (Mohamed et al., 2022).
  • Chaves et al. (2017) studied the interaction between human albumin and potential anti-trypanosomal drugs, including derivatives of hydrazine-carbothioamide, indicating their relevance in drug discovery (Chaves et al., 2017).

Other Applications

  • Divatia et al. (2014) synthesized novel thiosemicarbazone derivatives with anti-malarial activity, showcasing the versatility of these compounds in various therapeutic areas (Divatia et al., 2014).
  • Krátký et al. (2020) designed N-alkyl derivatives of hydrazine-1-carbothioamide for antimicrobial and enzyme inhibitory activities, expanding the scope of these compounds in pharmaceutical sciences (Krátký et al., 2020).

Future Directions

The compounds were evaluated against Mycobacterium tuberculosis H 37 Rv and nontuberculous mycobacteria (M. avium, M. kansasii) . Reflecting these results, additional analogues of the most active carboxamide were prepared . This suggests that future research could focus on developing more potent analogues and testing their antimicrobial and enzyme inhibitory activities.

properties

IUPAC Name

[[4-(trifluoromethyl)benzoyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3OS/c10-9(11,12)6-3-1-5(2-4-6)7(16)14-15-8(13)17/h1-4H,(H,14,16)(H3,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAKSLMECMNKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=S)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide

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